molecular formula C16H14O6 B1673127 Hesperetin CAS No. 520-33-2

Hesperetin

Cat. No.: B1673127
CAS No.: 520-33-2
M. Wt: 302.28 g/mol
InChI Key: AIONOLUJZLIMTK-UHFFFAOYSA-N
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Description

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is an ether and a member of flavonoids.
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is a natural product found in Citrus reticulata, Citrus medica, and other organisms with data available.

Mechanism of Action

Target of Action

Hesperetin, a flavanone class of flavonoids predominantly found in lemons and oranges , primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the assembly and secretion of lipoproteins containing apolipoprotein B (apoB), which are responsible for carrying cholesterol and triglycerides in the body .

Mode of Action

This compound interacts with its targets by reducing or inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reducing MTP activity . Additionally, this compound seems to upregulate the Low-Density Lipoprotein (LDL) receptor . This interaction leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

This compound affects the lipid metabolism pathway. By inhibiting ACAT genes and reducing MTP activity, it disrupts the normal assembly and secretion of apoB-containing lipoproteins . By upregulating the LDL receptor, it enhances the reuptake of these lipoproteins . These actions collectively contribute to the lowering of cholesterol levels .

Pharmacokinetics

Upon ingestion, this compound is rapidly metabolized in intestinal and liver cells, releasing smaller metabolites into the blood and urine for excretion . The bioavailability of this compound is influenced by its solubility, intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . Due to its low water solubility and weak intestinal absorption, the oral bioavailability of this compound is less than 20% .

Result of Action

The primary result of this compound’s action is the reduction of cholesterol levels . It achieves this by reducing the assembly and secretion of apoB-containing lipoproteins and enhancing their reuptake . This compound may also have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be quickly altered by environmental conditions such as temperature, pH, and light . Furthermore, the presence of other compounds, such as those found in a diet containing this compound, can provide cardioprotective effects and reduce the morbidity and mortality of coronary heart disease by lowering plasma levels of low-density lipoprotein-cholesterol .

Biochemical Analysis

Biochemical Properties

Hesperetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to reduce or inhibit the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduce microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor . It exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities, as well as anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities .

Cellular Effects

This compound has been shown to have various effects on different types of cells. For instance, it enhances mitochondrial function and protects against reactive oxygen species-induced oxidative stress via increased CISD2 expression in human keratinocytes . It also alleviates UVB-induced damage and suppresses matrix metalloproteinase-1 expression . In addition, this compound modulates a panel of differentially expressed genes associated with mitochondrial function, redox homeostasis, keratinocyte function, and inflammation to attenuate senescence .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor . Moreover, this compound activates two known longevity-associated regulators, namely FOXO3a and FOXM1, to suppress the senescence-associated secretory phenotype .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound has been shown to delay the onset of seizures triggered by kainic acid . It also contributes to the attenuation of granule cell dispersion in the kainic acid-treated hippocampus .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study on NMRI mice, animals received this compound at doses of 10, 20, or 50 mg/kg . This compound at a dose of 50 mg/kg significantly increased the latency of myoclonic jerks and generalized tonic-clonic seizures .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, this compound’s oral bioavailability is less than 20% . Therefore, a viable strategy for improving this compound oral bioavailability is the development of nanoscale drug carriers .

Subcellular Localization

This compound and quercetin have been shown to downregulate the subcellular localization of claudin (CLD)-2 in the tight junction compartment of the lateral membrane of MDCK II cells .

Properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIONOLUJZLIMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274404, DTXSID70859446
Record name hesperetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow to light tan powder; Faint fatty vanillic aroma
Record name 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water, Soluble (in ethanol)
Record name 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

520-33-2, 69097-99-0
Record name hesperetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hesperetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary molecular targets of hesperetin?

A1: this compound has been shown to interact with a variety of molecular targets, impacting various cellular processes. Some key targets include:

  • Enzymes: this compound demonstrates inhibitory activity against enzymes such as acetylcholinesterase [], polyphenol oxidase [], α-amylase [], and protein tyrosine phosphatase 1B (PTP1B) [].
  • Signaling Pathways: Research indicates this compound can modulate signaling pathways like NF-κB [, ], PI3K/AKT [], ERK [, ], p38 MAPK [, ], and NRF2/ARE [].
  • Receptors: this compound has been shown to activate estrogen receptors (ER), particularly ERα, leading to downstream effects like increased endothelial nitric oxide synthase (eNOS) expression and nitric oxide production [].
  • Other Targets: this compound may also interact with other targets like heat shock protein 70 (Hsp70) [] and Chikungunya virus non-structural proteins [].

Q2: How does this compound impact oxidative stress?

A2: this compound displays potent antioxidant activity through multiple mechanisms:

  • Direct Scavenging: this compound can directly scavenge reactive oxygen species (ROS) [, , , , ].
  • Enhancing Antioxidant Enzymes: Studies show this compound can upregulate antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , ].
  • Modulating Oxidative Pathways: this compound can influence pathways involved in oxidative stress, such as suppressing NADPH oxidase 4 [] and activating the NRF2/ARE pathway [].

Q3: What is the role of this compound in inflammation?

A3: this compound exhibits anti-inflammatory activity through the following mechanisms:

  • Inhibiting Inflammatory Mediators: this compound can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 [, , , ].
  • Suppressing Inflammatory Signaling: Research demonstrates this compound's ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation [, , ].
  • Reducing Adhesion Molecule Expression: this compound can decrease the expression of adhesion molecules like ICAM-1 and VCAM-1, which are involved in leukocyte recruitment and inflammation [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Various spectroscopic techniques have been employed to characterize this compound:

  • Mass Spectrometry (MS): MS techniques, particularly coupled with chromatography, are used to identify and quantify this compound and its metabolites in biological samples [, , ].
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis reveals characteristic functional groups present in this compound and helps confirm its incorporation into formulations like nanoparticles [, ].
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to study the interaction of this compound with proteins like bovine serum albumin (BSA) [].

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A6: this compound exhibits poor bioavailability due to factors like low aqueous solubility and extensive metabolism:

  • Metabolism: this compound undergoes significant first-pass metabolism, primarily via conjugation reactions like glucuronidation and sulfonation [, ]. The liver and intestines play significant roles in its metabolism [, ].
  • Excretion: this compound metabolites are primarily excreted in urine [].

Q7: How does the route of administration affect this compound's bioavailability?

A7: Oral bioavailability of this compound is limited. Enzymatic modification of hesperidin to this compound-7-glucoside has been shown to enhance absorption in the small intestine and improve bioavailability compared to consuming natural hesperidin [].

Q8: What is the impact of co-administration with other flavonoids on this compound's pharmacokinetics?

A8: Co-administration of this compound with specific flavonoids has been shown to influence its metabolism and transport in Caco-2 cell monolayers, potentially affecting its bioavailability [].

Q9: What are the key in vitro models used to study this compound's biological activity?

A9: Researchers utilize various cell lines to investigate this compound's effects:

  • Cancer Cells: this compound's anti-cancer properties have been studied in cell lines like A549 lung cancer cells [], MCF-7 breast cancer cells [], KB oral carcinoma cells [], and C6 glioma cells [].
  • Endothelial Cells: this compound's effects on vascular function have been explored using human umbilical vein endothelial cells (HUVECs) [, ].
  • Macrophages: this compound's role in inflammation and cholesterol efflux has been investigated using macrophage cell lines like RAW264.7 [, ] and THP-1 [].
  • Neuronal Cells: this compound's neuroprotective potential has been studied in SH-SY5Y neuroblastoma cells [, ].

Q10: What are the main findings from in vivo studies on this compound?

A10: Animal models have been employed to evaluate this compound's therapeutic potential in various conditions:

  • Neuroprotection: this compound has demonstrated protective effects in animal models of Alzheimer's disease [], Parkinson's disease [], and sciatic nerve injury [].
  • Cardiovascular Health: Studies in rats suggest this compound may improve lipid profiles [], reduce cardiac inflammation and fibrosis [, ], and protect against myocardial infarction [].
  • Cancer: this compound has shown anticancer effects in a rat model of colon cancer [].
  • Other Effects: this compound has demonstrated protective effects in a mouse model of lipopolysaccharide-induced acute kidney injury [] and a rat model of selenite-induced cataracts [].

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